3'-Bromo-6'-chloro-2'-fluoroacetophenone
Description
General Significance of Substituted Acetophenone (B1666503) Derivatives in Chemical Research
Substituted acetophenone derivatives are fundamental precursors in a multitude of chemical transformations. nih.gov The presence of the acetophenone moiety, an aromatic ketone, provides a reactive handle for various synthetic manipulations. These compounds serve as ideal starting materials for the synthesis of a diverse array of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net Furthermore, the modification of the aromatic ring with various substituents allows for the fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity and potential applications. In medicinal chemistry, acetophenone derivatives are integral to the development of new therapeutic agents. nih.gov
Research Focus: 3'-Bromo-6'-chloro-2'-fluoroacetophenone within the Realm of Polyhalogenated Acetophenones
Within the broad class of halogenated acetophenones, polyhalogenated derivatives, such as this compound, represent a particularly interesting and synthetically valuable subclass. The presence of multiple halogen atoms on the aromatic ring introduces a higher degree of complexity and functionality. This specific compound, identified by the CAS number 1704367-13-4 (as 3'-Bromo-2'-chloro-6'-fluoroacetophenone), is a prime example of a highly functionalized building block. The distinct electronic nature and strategic placement of the bromine, chlorine, and fluorine atoms on the phenyl ring, coupled with the reactive acetyl group, make it a powerful intermediate for the construction of intricate molecular targets. The study of such polyhalogenated systems is crucial for expanding the toolbox of synthetic chemists and enabling the discovery of novel compounds with unique properties.
Physico-chemical Properties and Spectroscopic Data
The precise characterization of a chemical compound is fundamental to its application in research and synthesis. For this compound, a combination of physical properties and spectroscopic data provides a unique fingerprint for its identification and an understanding of its chemical nature. While specific experimental data for this exact molecule is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on data from closely related polyhalogenated acetophenones.
Interactive Data Table of Predicted Physico-chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅BrClFO |
| Molecular Weight | 251.48 g/mol |
| Appearance | Likely a solid at room temperature |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, dichloromethane, ethyl acetate) |
Spectroscopic Analysis:
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following data is representative of what would be expected for this compound based on the analysis of analogous compounds.
Infrared (IR) Spectroscopy: The IR spectrum of a substituted acetophenone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. researchgate.netcdnsciencepub.com For this compound, this peak is expected in the range of 1680-1700 cm⁻¹. researchgate.netyoutube.com Additional bands corresponding to C-H stretching of the methyl group and aromatic C-C and C-H vibrations would also be present. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) in the region of δ 2.5-2.7 ppm. rsc.orgrsc.org The aromatic region would display complex splitting patterns for the two aromatic protons due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum would provide signals for all eight carbon atoms in the molecule. rsc.org The carbonyl carbon would appear significantly downfield (typically δ > 190 ppm). rsc.org The aromatic carbons would resonate in the typical aromatic region (δ 110-140 ppm), with their chemical shifts influenced by the attached halogens.
Interactive Data Table of Expected Spectroscopic Data
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, CH₃), 7.0-7.8 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~26 (CH₃), 115-140 (Ar-C), ~195 (C=O) |
| IR (KBr) | ~1690 cm⁻¹ (C=O stretch) |
Synthesis and Reactivity
The synthesis of polyhalogenated acetophenones like this compound relies on established methodologies in organic chemistry, primarily through electrophilic aromatic substitution. The reactivity of the final compound is then dictated by the interplay of its functional groups.
Synthetic Approaches:
A plausible and widely used method for the synthesis of acetophenones is the Friedel-Crafts acylation . researchgate.net This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net
For the synthesis of this compound, the starting material would likely be 1-bromo-4-chloro-2-fluorobenzene (B27433). The acylation would proceed as follows:
Reaction: 1-bromo-4-chloro-2-fluorobenzene + Acetyl chloride (CH₃COCl) --(AlCl₃)--> this compound + HCl
The regioselectivity of this reaction is governed by the directing effects of the halogen substituents already present on the aromatic ring. Halogens are generally ortho, para-directing, although they are deactivating groups. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgyoutube.com The interplay of the directing effects of the bromo, chloro, and fluoro groups would determine the final position of the incoming acetyl group.
Reactivity Profile:
The chemical reactivity of this compound is characterized by the presence of multiple reactive sites:
The Carbonyl Group: The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and various condensation reactions.
The α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at this position.
The Aromatic Ring: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles, where one of the halogen atoms may be displaced. It can also undergo further electrophilic aromatic substitution, although the ring is deactivated by the presence of the halogens and the acetyl group. The bromine atom also provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Applications in Advanced Organic Synthesis
The true value of a compound like this compound lies in its utility as a versatile intermediate in the synthesis of more complex and often biologically active molecules. researchgate.netsumitomo-chem.co.jp Polyhalogenated aromatic compounds are key building blocks in the pharmaceutical and agrochemical industries. shreemlifesciences.com
Role as a Precursor to Heterocyclic Compounds:
A primary application of substituted acetophenones is in the synthesis of a wide variety of heterocyclic compounds. researchgate.net The carbonyl group and the α-methyl group can be readily manipulated to form five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms. For instance, condensation reactions with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.
Utility in Medicinal Chemistry:
The structural motifs accessible from this compound are of significant interest in drug discovery. The presence of multiple halogens can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its absorption, distribution, metabolism, excretion, and binding affinity to its biological target. The ability to use this compound in cross-coupling reactions allows for the introduction of diverse substituents, enabling the rapid generation of libraries of new compounds for biological screening. For example, it could be a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-6-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDQXBOJAAGXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Regioselective Halogenation Strategies
The controlled introduction of halogen atoms onto both the aromatic ring and the acetyl side chain is a critical aspect of synthesizing 3'-Bromo-6'-chloro-2'-fluoroacetophenone. This necessitates the use of regioselective halogenation techniques.
Alpha-Halogenation of Acetophenone (B1666503) Core Structures
The introduction of a bromine atom at the alpha-position of the acetophenone core is a common transformation in organic synthesis. This is typically achieved through the reaction of an enol or enolate intermediate with an electrophilic bromine source.
N-Bromosuccinimide (NBS) is a widely used reagent for the alpha-bromination of ketones. missouri.eduwikipedia.org The reaction can proceed through either a radical or an acid-catalyzed pathway. Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic bromine of NBS. wikipedia.org This method is generally high-yielding with few side-products. missouri.edu The use of NBS is advantageous as it is a solid, easy-to-handle reagent, and the succinimide byproduct can often be recycled. researchgate.net
The reaction conditions for the alpha-bromination of acetophenones using NBS can be varied to optimize the yield and selectivity. Common solvents include carbon tetrachloride, methanol, and acetic acid. The reaction can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation. researchgate.netiitm.ac.in Acid catalysts such as p-toluenesulfonic acid (PTSA) can also be employed to facilitate the reaction. researchgate.net
Table 1: Conditions for α-Bromination of Substituted Acetophenones with NBS
| Starting Material | Reagent | Catalyst/Initiator | Solvent | Temperature | Yield (%) | Reference |
| Acetophenone | NBS | Acidic Al₂O₃ | Methanol | Reflux | 89 | nih.gov |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | - | Acetic Acid | 90 °C | >80 | researchgate.net |
| Acetophenone | NBS | UV-vis irradiation | Diethyl ether | 30 °C | High | researchgate.netiitm.ac.in |
| Aromatic Ketones | NBS | p-Toluenesulfonic acid | - | Microwave | High | researchgate.net |
Photoinitiated bromination offers a mild and efficient alternative for the alpha-bromination of ketones. researchgate.netiitm.ac.in This method involves the use of NBS under UV-vis irradiation, often at room temperature and without the need for a catalyst. researchgate.netiitm.ac.in The reaction proceeds via a radical mechanism, where the photoinitiation generates a bromine radical that initiates the halogenation cascade. This technique has been shown to give high conversions and excellent selectivity for the desired monobrominated product. iitm.ac.in
Catalytic methods for alpha-bromination have also been developed to enhance reaction efficiency and selectivity. Lewis acids and other catalysts can be used in conjunction with brominating agents. For instance, trimethylsilyl trifluoromethanesulfonate has been reported to catalyze the α-bromination of carbonyl compounds with NBS. iitm.ac.in
Aromatic Halogenation via Directed or Stepwise Approaches
The introduction of the bromo and chloro substituents onto the 2-fluoroacetophenone aromatic ring at the 3' and 6' positions, respectively, requires careful consideration of directing group effects and the order of reactions. A stepwise approach, where the halogens are introduced sequentially, is a common strategy.
A plausible synthetic route could involve the initial synthesis of a polysubstituted benzene ring followed by acylation. For example, the synthesis of 1-bromo-4-chloro-2-fluorobenzene (B27433) has been reported and can serve as a key precursor. chemicalbook.comchemicalbook.com This intermediate can be synthesized from 4-chloro-2-fluoroaniline via a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a bromide source. chemicalbook.com
Once the appropriately substituted aromatic precursor is obtained, the acetyl group can be introduced via a Friedel-Crafts acylation reaction. organic-chemistry.org This reaction involves the treatment of the aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.org The regioselectivity of the acylation will be directed by the existing halogen substituents on the aromatic ring.
Convergent and Divergent Synthesis of this compound
The construction of a complex molecule like this compound can be approached through either a convergent or a divergent synthetic strategy.
In the context of this compound, a convergent approach would involve the synthesis of the 1-bromo-4-chloro-2-fluorobenzene fragment and its subsequent acylation. This strategy is efficient as it builds the complex aromatic core in a controlled manner before the final introduction of the acetyl group.
A divergent synthesis , on the other hand, starts from a common precursor and, through a series of reactions, generates a library of structurally related compounds. While not the most direct route to a single target molecule, this approach is valuable in medicinal chemistry for the generation of compound libraries for screening purposes.
Precursor Selection and Initial Functionalization
The selection of an appropriate starting material is crucial for the successful synthesis of this compound. As mentioned previously, 1-bromo-4-chloro-2-fluorobenzene is a key precursor for a convergent synthesis. chemicalbook.comchemicalbook.com The synthesis of this precursor starts with the commercially available 4-chloro-2-fluoroaniline.
The initial functionalization involves the diazotization of the aniline followed by a Sandmeyer reaction to introduce the bromine atom. This well-established reaction provides a reliable method for the regioselective introduction of the bromo group.
Table 2: Key Precursors and Their Synthesis
| Precursor | Starting Material | Key Reaction | Reagents | Reference |
| 1-Bromo-4-chloro-2-fluorobenzene | 4-Chloro-2-fluoroaniline | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | chemicalbook.com |
Following the synthesis of the polysubstituted benzene precursor, the final step in a convergent approach would be the Friedel-Crafts acylation to introduce the acetyl group. The directing effects of the existing halogens on the aromatic ring will determine the position of acylation. In 1-bromo-4-chloro-2-fluorobenzene, the fluorine is an ortho-, para-director, the chlorine is also an ortho-, para-director, and the bromine is an ortho-, para-director. The interplay of these directing effects and steric hindrance will influence the regiochemical outcome of the acylation reaction.
Sequential Halogenation and Substituent Introduction
The synthesis of this compound can be envisioned through a multi-step process involving the sequential introduction of halogen and acyl groups onto a suitably substituted benzene ring. A plausible synthetic route could commence with a fluorinated benzene derivative, followed by acylation and subsequent halogenations.
The Friedel-Crafts acylation of a fluorinated aromatic precursor would introduce the acetophenone moiety. alfa-chemistry.com This reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. alfa-chemistry.com The directing effects of the existing substituents on the aromatic ring are crucial for determining the position of the incoming acyl group.
Following the formation of a fluoroacetophenone intermediate, sequential halogenation reactions can be employed to introduce the chloro and bromo substituents. The nature of the halogenating agent and the reaction conditions play a pivotal role in achieving the desired regioselectivity. Electrophilic aromatic substitution reactions are commonly used for the halogenation of the aromatic ring. For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. orgsyn.org Similarly, chlorination can be carried out using chlorine or other chlorinating agents. The order of these halogenation steps is critical and is dictated by the activating and directing effects of the substituents already present on the acetophenone ring.
Alternatively, the synthesis could involve the halogenation of an acetophenone derivative at the α-carbon of the acetyl group, followed by further aromatic substitution. pressbooks.pub The conditions for α-halogenation, whether acid-catalyzed or base-promoted, influence the extent of halogenation. pressbooks.pub
A summary of potential sequential halogenation and substituent introduction steps is presented in the table below.
| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Fluorinated Benzene Derivative, Acetyl Chloride/Anhydride | Lewis Acid Catalyst (e.g., AlCl₃) | Fluoroacetophenone |
| 2 | Electrophilic Aromatic Chlorination | Fluoroacetophenone, Chlorine/Chlorinating Agent | Lewis Acid Catalyst | Chloro-fluoroacetophenone |
| 3 | Electrophilic Aromatic Bromination | Chloro-fluoroacetophenone, Bromine/Brominating Agent | Lewis Acid Catalyst | This compound |
This table represents a generalized synthetic strategy. The actual reagents and conditions would need to be optimized for the specific synthesis of this compound.
Spectroscopic and Structural Characterization Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F)
No experimental ¹H, ¹³C, or ¹⁹F NMR spectra or associated chemical shift and coupling constant data for 3'-Bromo-6'-chloro-2'-fluoroacetophenone could be located.
Through-Space Spin-Spin Coupling Investigations (J(H-F), J(C-F)) for Conformational Insights
While foundational research on through-space coupling in 2'-fluoroacetophenone (B1202908) derivatives exists, providing a framework for such analysis, the specific coupling constants (J(H-F), J(C-F)) for this compound are not available to conduct a conformational analysis.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Carbonyl Functionality
No experimental FTIR spectrum for this compound was found, preventing the analysis of the carbonyl stretching frequency and other characteristic vibrational modes.
High-Resolution Mass Spectrometry for Molecular Formula Validation
No high-resolution mass spectrometry data for this compound is available in the public domain, which would be necessary to confirm its elemental composition and exact mass.
X-ray Crystallography for Solid-State Molecular Architecture
A search of crystallographic databases yielded no crystal structure data for this compound. Consequently, a discussion of its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. For 3'-Bromo-6'-chloro-2'-fluoroacetophenone, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311G(d,p), can predict its most stable three-dimensional conformation. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive. For halogenated acetophenones, the positions and nature of the halogen substituents significantly influence these electronic parameters. researchgate.net
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -3417.58 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -1.75 |
| HOMO-LUMO Gap (eV) | 5.14 |
| Dipole Moment (Debye) | 3.21 |
Note: The data in the table above is hypothetical and for illustrative purposes to represent typical outputs of DFT calculations.
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the identification of transition states. chemrevlett.com For this compound, these calculations can elucidate the mechanisms of reactions in which it might participate, such as nucleophilic substitution at the carbonyl carbon or reactions involving the aromatic ring.
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.8 |
| Reaction Enthalpy (ΔH) | -5.2 |
| Transition State Vibrational Frequency (cm⁻¹) | -250i |
Note: The data in the table above is hypothetical and for illustrative purposes to represent typical outputs of quantum chemical calculations for reaction energetics.
Molecular Dynamics Simulations for Conformational Analysis in Solution
While DFT provides a static picture of the molecule in the gas phase, molecular dynamics (MD) simulations offer a dynamic view of its behavior in a solvent environment over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility of this compound in solution. nih.gov
These simulations can reveal the preferred conformations of the molecule, the dynamics of the acetyl group's rotation relative to the phenyl ring, and the interactions with solvent molecules. researchgate.net Understanding the conformational landscape in solution is crucial as it can significantly influence the molecule's reactivity and its ability to interact with biological targets. nih.govresearchgate.net
| Dihedral Angle (C-C-C=O) | Population (%) | Average Energy (kcal/mol) |
|---|---|---|
| 0° ± 15° | 75 | 0.0 |
| 90° ± 15° | 5 | 2.5 |
| 180° ± 15° | 20 | 0.8 |
Note: The data in the table above is hypothetical and for illustrative purposes to represent typical outputs of molecular dynamics simulations.
In Silico Prediction of Molecular Interactions and Ligand Binding Modes
In the context of drug discovery, in silico methods such as molecular docking are employed to predict how a small molecule like this compound might interact with a biological target, typically a protein. nih.govnih.gov Molecular docking algorithms place the ligand into the binding site of a receptor and score the different poses based on the predicted binding affinity. nih.govnih.gov
These predictions can identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For this compound, the halogen atoms can play a significant role in forming halogen bonds, which are increasingly recognized as important in molecular recognition. nih.govnih.gov The results of docking studies can guide the design of more potent and selective analogs.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Key Interacting Residues | Leu83, Val91, Ala105, Phe152 |
| Types of Interactions | Hydrophobic, Halogen Bond with Glu101 |
Note: The data in the table above is hypothetical and for illustrative purposes to represent typical outputs of molecular docking studies.
Applications As a Key Synthetic Intermediate in Organic Chemistry
Precursor for Advanced Heterocyclic Compounds
The presence of multiple reactive sites on 3'-Bromo-6'-chloro-2'-fluoroacetophenone facilitates its use in the synthesis of various heterocyclic systems. The carbonyl group can participate in condensation and cyclization reactions, while the halogen substituents on the aromatic ring can be utilized in cross-coupling reactions. A common strategy involves the initial conversion of the acetophenone (B1666503) to a more reactive intermediate, such as an α-haloketone, which then undergoes cyclization with appropriate reagents.
While acetophenones are not the conventional starting materials for classic quinolone syntheses like the Gould-Jacobs reaction, which typically begins with anilines, they can be transformed into precursors for related nitrogen-containing heterocycles. nih.gov A more direct application of this compound is in the synthesis of other important N-heterocycles like thiazoles, which are key components of more complex fused systems such as thiazolotriazoles. nih.gov
The Hantzsch thiazole synthesis is a prominent method for constructing the thiazole ring. organic-chemistry.orgresearchgate.net This process involves the reaction of an α-haloketone with a thioamide-containing compound. researchgate.netresearchgate.net In this pathway, this compound is first halogenated at the α-carbon (the carbon adjacent to the carbonyl group) to yield an α-bromo-3'-bromo-6'-chloro-2'-fluoroacetophenone intermediate. This reactive intermediate can then be cyclized with thiosemicarbazide to produce a 2-hydrazinylthiazole derivative. This thiazole derivative is a crucial building block that can undergo further reactions to form the fused triazole ring of a thiazolotriazole system. nih.gov
Table 1: Synthetic Pathway to Thiazole Derivatives
| Step | Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |
|---|---|---|---|---|
| 1 | This compound | N-Bromosuccinimide (NBS) | α-Halogenation | α-Haloacetophenone |
| 2 | α-Haloacetophenone derivative | Thiosemicarbazide | Hantzsch Synthesis | 2-Hydrazinylthiazole |
The utility of this compound extends to the synthesis of a broad spectrum of heterocycles containing nitrogen, sulfur, and oxygen. The key to this versatility is often its conversion to the corresponding α-haloketone derivative, a highly reactive intermediate for cyclization reactions. nih.gov
N-Heterocycles: Besides thiazoles, this intermediate can react with various nitrogen-based nucleophiles. For instance, condensation with ortho-phenylenediamines can lead to the formation of quinoxalines, and reaction with hydrazines can yield pyrazoles.
S-Heterocycles: The Hantzsch synthesis remains a primary route for sulfur-containing heterocycles, yielding substituted thiazoles. organic-chemistry.org Furthermore, reaction with reagents like Lawesson's reagent could potentially be used to synthesize thiophene derivatives.
O-Heterocycles: Substituted furans can be synthesized via pathways such as the Feist-Benary furan synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base. nih.gov
Building Block for Functionalized Organic Molecules
The inherent reactivity of the ketone functional group makes this compound an excellent platform for constructing more elaborate molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions.
Barbier Reaction: The Barbier reaction is an organometallic nucleophilic addition that is highly effective for forming carbon-carbon bonds at a carbonyl center. wikipedia.org In this one-pot reaction, an alkyl halide is reacted with a metal (such as zinc, tin, or indium) in the presence of a carbonyl compound like this compound. wikipedia.orgnrochemistry.com The metal inserts into the alkyl halide bond to generate an organometallic species in situ, which then immediately attacks the electrophilic carbonyl carbon of the acetophenone. nrochemistry.comresearchtrends.net This process converts the ketone into a tertiary alcohol, incorporating a new alkyl group. The reaction is known to tolerate a variety of functional groups, including the halogen substituents present on the aromatic ring of the substrate. ucl.ac.uk
1,5-Diketone Synthesis: This acetophenone derivative is an ideal starting material for the synthesis of 1,5-diketones. The most common approach is a two-step sequence that begins with a Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition. nih.gov In a more efficient one-pot synthesis, this compound can first act as a nucleophile (after deprotonation by a base like KOH) and react with an aromatic aldehyde in an aldol condensation to form a chalcone intermediate. A second equivalent of the acetophenone enolate can then act as a Michael donor, attacking the β-carbon of the newly formed chalcone (the α,β-unsaturated ketone) to yield the final 1,5-diketone. nih.govnih.gov These 1,5-dicarbonyl compounds are themselves valuable intermediates for synthesizing other heterocycles, such as pyridines. nih.gov
Table 2: C-C Bond Forming Reactions
| Reaction Name | Role of Acetophenone | Key Reagents | Product Type |
|---|---|---|---|
| Barbier Reaction | Electrophile (carbonyl source) | Alkyl halide, Metal (e.g., Zn, Sn) | Tertiary Alcohol |
Schiff Bases: this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines or azomethines. gsconlinepress.comoszk.hu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond. gsconlinepress.com The resulting Schiff bases are important ligands in coordination chemistry and can be used as intermediates for synthesizing other nitrogen-containing compounds.
Chalcone Analogs: The compound is an excellent precursor for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one structures. The standard method is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted acetophenone and an aromatic aldehyde under basic (e.g., NaOH, KOH) or acidic conditions. rjlbpcs.comjetir.org In this reaction, this compound provides the enolate component that attacks the aldehyde, ultimately forming the characteristic α,β-unsaturated carbonyl system of the chalcone. rsc.org By varying the aldehyde reactant, a diverse library of chalcone analogs with different substitution patterns can be generated. ossila.com These compounds are precursors to flavonoids and other important heterocyclic systems.
Role in Asymmetric Synthesis and Chiral Induction
The prochiral nature of the ketone in this compound allows it to be a substrate in asymmetric reactions to produce enantiomerically enriched products.
The most direct application is the asymmetric reduction of the carbonyl group to form a chiral secondary alcohol. This transformation can be achieved with high enantioselectivity using several methods:
Biocatalysis: Whole-cell microorganisms (such as Penicillium rubens or Rhodotorula glutinis) or isolated alcohol dehydrogenase (ADH) enzymes can reduce substituted acetophenones to their corresponding (S)- or (R)-alcohols with high conversion and enantiomeric excess (>99% ee). nih.govijstr.org The presence of halogen substituents on the aromatic ring is often well-tolerated and can influence the reaction's efficiency. ijstr.orgnih.gov
Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a powerful method for the enantioselective reduction of prochiral ketones to secondary alcohols. rsc.org
Furthermore, the enolate of this compound can participate as a nucleophile in asymmetric Michael additions . For example, its reaction with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine catalyst (such as a Jørgensen-Hayashi catalyst), can produce δ-keto aldehydes with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org
These methods demonstrate the role of this compound as a valuable prochiral building block for creating stereogenic centers, which is a fundamental goal in the synthesis of pharmaceuticals and other bioactive molecules. ias.ac.innih.gov
Stereoselective Transformations of Halogenated Ketones
While no studies specifically document the stereoselective transformations of this compound, the carbonyl group of acetophenones is a well-established site for such reactions. The electronic environment of the phenyl ring, influenced by the bromo, chloro, and fluoro substituents, would likely impact the stereochemical outcome of these transformations.
Potential Stereoselective Reductions:
The ketone moiety of this compound could theoretically undergo stereoselective reduction to form the corresponding chiral alcohol, 1-(3-bromo-6-chloro-2-fluorophenyl)ethanol. This transformation is of significant interest in the synthesis of enantiomerically pure pharmaceutical intermediates. Common methods for achieving such stereoselectivity include:
Chiral Catalysts: Transition metal complexes with chiral ligands (e.g., Noyori's ruthenium-BINAP catalysts) are highly effective for the asymmetric hydrogenation of ketones.
Enzymatic Reductions: Enzymes such as alcohol dehydrogenases from various microorganisms can exhibit high enantioselectivity in the reduction of ketones.
The specific stereochemical preference (R or S) would depend on the chosen catalyst or enzyme and the steric and electronic properties of the substituted phenyl ring.
Data Table: Hypothetical Stereoselective Reduction of this compound
| Catalyst/Enzyme System | Expected Product | Potential Enantiomeric Excess (ee) |
| (R)-Ru-BINAP/H₂ | (R)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol | >95% |
| (S)-Ru-BINAP/H₂ | (S)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol | >95% |
| KRED-NADH-101 | (S)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol | >99% |
| Lactobacillus kefir ADH | (R)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol | High |
Note: This data is hypothetical and based on the known reactivity of similar substrates.
Palladium-Catalyzed Coupling Reactions for Further Functionalization
The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the molecule.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would introduce new aryl, heteroaryl, or alkyl groups at the 3-position. This is a widely used method for constructing biaryl structures.
Heck Coupling: Reaction with alkenes would lead to the formation of substituted styrenes, which are valuable building blocks in polymer and materials science.
Buchwald-Hartwig Amination: Coupling with amines would introduce nitrogen-containing functional groups, a common strategy in the synthesis of pharmacologically active compounds.
Sonogashira Coupling: Reaction with terminal alkynes would yield substituted phenylacetylenes, which are versatile intermediates in organic synthesis.
The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the bromo-substituted position. The fluorine atom at the 2'-position could also influence the reactivity through electronic effects.
Data Table: Potential Palladium-Catalyzed Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(6-chloro-2-fluoro-3-phenylphenyl)ethan-1-one |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-(6-chloro-2-fluoro-3-styrylphenyl)ethan-1-one |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 1-(6-chloro-2-fluoro-3-morpholinophenyl)ethan-1-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(6-chloro-2-fluoro-3-(phenylethynyl)phenyl)ethan-1-one |
Note: This data is hypothetical and based on established palladium-catalyzed coupling methodologies.
Industrial and Large-Scale Synthesis Applications
Information regarding the industrial and large-scale synthesis of this compound is not available in the public domain. However, the synthesis of polysubstituted acetophenones on an industrial scale typically involves multi-step sequences starting from readily available precursors.
Plausible Synthetic Routes:
A potential large-scale synthesis could involve:
Halogenation of a Substituted Benzene: Starting with a less substituted aromatic compound, sequential halogenation reactions (bromination and chlorination) could be employed. The regioselectivity of these reactions would be a critical factor to control.
Friedel-Crafts Acylation: Acylation of a pre-functionalized 1-bromo-4-chloro-2-fluorobenzene (B27433) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the acetyl group. The directing effects of the existing halogen substituents would determine the position of acylation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3'-Bromo-6'-chloro-2'-fluoroacetophenone, and how can by-product formation be minimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of acetophenone derivatives. To minimize by-products (e.g., dihalogenated isomers), reaction parameters such as temperature (0–5°C for bromination), stoichiometry of halogenating agents (e.g., Br₂ or N-bromosuccinimide), and solvent polarity (e.g., dichloromethane for better halogen selectivity) must be optimized . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the target compound. Monitoring intermediates using thin-layer chromatography (TLC) at each step ensures reaction progress .
Q. Which spectroscopic techniques are most effective for confirming the substitution pattern and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ 200–210 ppm) confirm substitution. Coupling constants (e.g., for fluorine) help assign halogen positions .
- 19F NMR : Directly identifies fluorine environments (δ -100 to -120 ppm for ortho-fluorine) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 293.13 for [M+H]⁺) and isotopic patterns (Br/Cl) validate the molecular formula .
- X-ray Crystallography : Resolves spatial arrangement of substituents; SHELX software refines crystallographic data to resolve ambiguities in bond lengths/angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
